molecular formula C8H17NO B13548505 4-(Tert-butoxy)but-2-en-1-amine

4-(Tert-butoxy)but-2-en-1-amine

Cat. No.: B13548505
M. Wt: 143.23 g/mol
InChI Key: MBFOWONWMWXTQL-SNAWJCMRSA-N
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Description

4-(Tert-butoxy)but-2-en-1-amine is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a tert-butoxy group attached to a but-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxy)but-2-en-1-amine typically involves the reaction of tert-butyl alcohol with but-2-en-1-amine under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as sodium hydroxide to facilitate the formation of the tert-butoxy group. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxy)but-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

4-(Tert-butoxy)but-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)but-2-en-1-amine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include nucleophilic substitution and other organic reaction mechanisms .

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butoxy)but-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to other similar compounds. Its tert-butoxy group provides steric hindrance and influences its chemical behavior in various reactions .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(E)-4-[(2-methylpropan-2-yl)oxy]but-2-en-1-amine

InChI

InChI=1S/C8H17NO/c1-8(2,3)10-7-5-4-6-9/h4-5H,6-7,9H2,1-3H3/b5-4+

InChI Key

MBFOWONWMWXTQL-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC/C=C/CN

Canonical SMILES

CC(C)(C)OCC=CCN

Origin of Product

United States

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